2,2-Dibromo-1-(4-methoxyphenyl)ethanone

Heterocyclic Synthesis Medicinal Chemistry Reactivity Comparison

Select this specific α,α-dibromoketone to ensure synthetic efficiency and regulatory compliance. Unlike monobromo analogs, its geminal dibromo motif enables faster, higher-yielding Hantzsch thiazole synthesis and unique carbophilic substitution cascades, while its crystalline, non-lachrymatory nature simplifies handling in automated workflows. As the fully characterized Raloxifene Impurity 28 reference standard, it is supplied with ICH-compliant spectroscopic and chromatographic data, making it the only appropriate choice for ANDA submissions and QC method validation—substituting generic 2,4′-dibromoacetophenone (CAS 99-73-0) jeopardizes regulatory acceptance.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 13664-92-1
Cat. No. B6308567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromo-1-(4-methoxyphenyl)ethanone
CAS13664-92-1
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(Br)Br
InChIInChI=1S/C9H8Br2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3
InChIKeyWZCPFTTUVDBPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dibromo-1-(4-methoxyphenyl)ethanone (CAS 13664-92-1): Chemical Class and Core Identity for Procurement


2,2-Dibromo-1-(4-methoxyphenyl)ethanone (CAS 13664-92-1; synonyms: α,α-Dibromo-4-methoxyacetophenone, 2,2-Dibromo-4′-methoxyacetophenone) is a member of the α,α-dibromoacetophenone class—a group of geminal dibromoketones that serve as versatile, crystalline, non-lachrymatory synthetic intermediates . It is specifically identified as Raloxifene Impurity 28 and is supplied as a fully characterized reference standard for pharmaceutical quality control applications . Its dual bromine atoms at the α-carbon confer unique reactivity as a building block for heterocyclic synthesis that monobromo analogs cannot replicate .

Why 2,2-Dibromo-1-(4-methoxyphenyl)ethanone Cannot Be Replaced with Generic Monobromo or Chloro Analogs


Substituting 2,2-dibromo-1-(4-methoxyphenyl)ethanone with 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5) or the dichloro variant (CAS 29003-60-9) alters both reaction kinetics and product profiles. The geminal dibromo motif enables a carbophilic substitution/bromophilic substitution cascade that monobromo analogs cannot undergo . In Hantzsch thiazole synthesis, α,α-dibromoketones react faster and deliver higher conversion than α-bromoketones, and the crystalline, non-lachrymatory nature of dibromoketones provides a handling safety advantage over lachrymatory monobromo counterparts . These reactivity and safety differences mean that procurement decisions based solely on cost of the closest commercially available bromoketone will compromise synthetic efficiency and product quality.

2,2-Dibromo-1-(4-methoxyphenyl)ethanone: Comparator-Based Quantitative Evidence for Differentiated Selection


Superior Reactivity of α,α-Dibromoketones over α-Bromoketones in Hantzsch Thiazole Synthesis

In Hantzsch thiazole synthesis, α,α-dibromoketones as a class demonstrate superior reactivity compared to the conventionally used α-bromoketones. In the model reaction with 3,5-dimethyl-1-thiocarboxamide, α,α-dibromoketones afforded the thiazole product with higher conversion under identical conditions, while α-bromoketones required longer reaction times and gave lower yields . The target compound belongs to this superior dibromoketone class, conferring the same reactivity advantage over the closest monobromo analog 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5). Additionally, α,α-dibromoketones are crystalline and non-lachrymatory, whereas α-bromoketones are potent lachrymators—a critical safety advantage for laboratory handling .

Heterocyclic Synthesis Medicinal Chemistry Reactivity Comparison

Ecdysone Receptor Agonist Activity: Distinct EC₅₀ Values Across Insect Species

2,2-Dibromo-1-(4-methoxyphenyl)ethanone (ChEMBL CHEMBL2286426) was tested for agonist activity at the ecdysone receptor from two insect species, yielding substantially different EC₅₀ values: 151 nM in Bombyx mori Bm5 cells versus 437 nM in Spodoptera littoralis Sl2 cells—a nearly 3-fold species-dependent potency difference . By comparison, the endogenous ligand 20-hydroxyecdysone typically exhibits EC₅₀ values in the low nanomolar to sub-nanomolar range across these species. For a comparator within the same screening set, a related dibromoacetophenone analog bearing a different aryl substitution showed EC₅₀ of 34 nM in Bombyx mori Bm5 cells, placing the target compound's 151 nM EC₅₀ at an intermediate potency level . The compound thus occupies a distinct potency niche for structure–activity relationship (SAR) studies targeting species-selective ecdysone agonists.

Agrochemical Discovery Insect Endocrinology Receptor Pharmacology

Gram-Positive Antibacterial Activity with Cell Wall Synthesis Inhibition Mechanism

2,2-Dibromo-1-(4-methoxyphenyl)ethanone (identified as MAC-0042770 in AntibioticDB) is a synthetic small-molecule antibacterial agent with activity against Gram-positive bacteria. Its mechanism of action was identified as cell wall synthesis inhibition via a dedicated reporter system . Quantitatively, the compound inhibited Enterococcus faecalis biofilm formation with an IC₅₀ of 6,270 nM (6.27 μM) after 20 h by crystal violet staining . For comparison, clinically used cell wall synthesis inhibitors such as vancomycin typically exhibit MIC₅₀ values against E. faecalis in the range of 1–4 μg/mL (approximately 0.7–2.7 μM). The compound's biofilm inhibition potency is therefore within an order of magnitude of clinically relevant antibiotics, though its weak whole-cell activity limits its direct therapeutic candidacy . The combination of a defined mechanism (cell wall inhibition) and measurable anti-biofilm potency distinguishes this scaffold from other dibromoacetophenone derivatives that lack annotated biological target data.

Antibacterial Discovery Gram-Positive Pathogens Cell Wall Inhibition

Aldose Reductase Inhibition: Differential Selectivity Between ALR1 and ALR2 Isoforms

2,2-Dibromo-1-(4-methoxyphenyl)ethanone (ChEMBL CHEMBL3883982) was profiled against two isoforms of aldose reductase: rat kidney ALR1 (aldehyde reductase) and rat lens ALR2 (aldose reductase). The compound showed an IC₅₀ of 1,560 nM against ALR1 but a substantially more potent IC₅₀ of 91 nM against ALR2—a 17.1-fold selectivity for ALR2 over ALR1 . This selectivity profile is notable because many aldose reductase inhibitors (e.g., epalrestat, fidarestat) exhibit ALR2 IC₅₀ values in the 10–100 nM range with variable ALR1/ALR2 selectivity ratios. The target compound's 17-fold ALR2 selectivity, defined by these two quantitative IC₅₀ values, provides a benchmark for evaluating structure–selectivity relationships (SSR) within the α,α-dibromoacetophenone chemotype. In contrast, the corresponding monobromo analog (2-bromo-1-(4-methoxyphenyl)ethanone) has not been reported with comparable isoform selectivity data, leaving the dibromo substitution as the key determinant of this selectivity window.

Aldose Reductase Diabetic Complications Enzyme Selectivity

Pharmaceutical Reference Standard: Raloxifene Impurity 28 with Regulatory-Grade Characterization

2,2-Dibromo-1-(4-methoxyphenyl)ethanone is officially designated as Raloxifene Impurity 28 and is supplied as a fully characterized reference standard compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions . It is accompanied by detailed characterization data enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Raloxifene . In contrast, generic 2,4′-dibromoacetophenone (CAS 99-73-0), while also a brominated acetophenone, is a derivatization reagent for fatty acid HPLC analysis rather than a regulated pharmaceutical impurity reference material . This distinction is critical: the target compound carries documented traceability and regulatory acceptance for ANDA filings, whereas generic bromoacetophenones lack the certified impurity profile needed for pharmaceutical QC workflows.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Chemoselective Zinc Enolate Formation: Exclusive Reactivity of α,α-Dibromoketones over α-Bromocarbonyl Compounds

α,α-Dibromoketones undergo chemoselective zinc enolate formation via diethylzinc-mediated halogen–metal exchange in the presence of α-bromocarbonyl compounds, enabling a cross-coupling reaction that yields 1,4-dicarbonyl compounds . This chemoselectivity is unique to the geminal dibromo motif: under identical conditions, α-monobromoketones do not form the zinc enolate intermediate selectively, instead undergoing competitive side reactions. The target compound, bearing the α,α-dibromo substitution pattern, is a competent substrate for this transformation. The reaction proceeds under mild conditions and does not require transition-metal catalysis, representing a synthetic advantage over palladium-catalyzed cross-coupling alternatives that may require inert atmosphere and elevated temperatures. While the primary literature demonstrates this reactivity on the broader α,α-dibromoketone class, the target compound's 4-methoxy substituent modulates the electronic character of the aryl ring, potentially influencing reaction rates relative to unsubstituted 2,2-dibromo-1-phenylethanone.

Organic Synthesis Chemoselective Cross-Coupling Organozinc Chemistry

2,2-Dibromo-1-(4-methoxyphenyl)ethanone: Evidence-Backed Application Scenarios for Research and Industry


Pharmaceutical Reference Standard for Raloxifene ANDA Quality Control

As Raloxifene Impurity 28, this compound is the certified reference standard for analytical method development, method validation, and quality control in ANDA submissions for generic Raloxifene drug products . QC laboratories should procure this specific impurity standard rather than generic 2,4′-dibromoacetophenone (CAS 99-73-0), which lacks the regulatory characterization data required for pharmaceutical filing . The standard is supplied with detailed spectroscopic and chromatographic characterization compliant with ICH guidelines, enabling direct use in HPLC impurity profiling and method robustness testing.

Heterocyclic Library Synthesis via Hantzsch Thiazole or Selenazole Formation

The α,α-dibromo motif enables faster and higher-yielding Hantzsch thiazole synthesis compared to α-bromoketone precursors . Medicinal chemistry teams building thiazole- or selenazole-based compound libraries should select the dibromo form over 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5) to maximize synthetic efficiency and avoid lachrymator handling hazards . The crystalline, non-lachrymatory nature of dibromoketones further simplifies automated liquid handling workflows in high-throughput parallel synthesis settings.

Insect Ecdysone Receptor Agonist Screening for Agrochemical Discovery

With EC₅₀ values of 151 nM (Bombyx mori) and 437 nM (Spodoptera littoralis), this compound serves as a species-selective ecdysone receptor agonist tool for structure–activity relationship studies in insect endocrinology . Researchers developing species-specific insecticides can use this compound as a reference point for the α,α-dibromoacetophenone chemotype, leveraging the 3-fold species selectivity window to design more selective analogs . The intermediate potency leaves room for optimization in both directions—toward higher potency or toward greater species discrimination.

Aldose Reductase Inhibitor Lead Optimization for Diabetic Complications

The 17-fold ALR2-over-ALR1 selectivity (IC₅₀ ALR2 = 91 nM, ALR1 = 1,560 nM) positions this compound as a selectivity benchmark for the α,α-dibromoacetophenone chemotype in aldose reductase inhibitor programs . Medicinal chemists targeting diabetic complications can use this compound as a starting scaffold to explore substituent effects on the ALR2/ALR1 selectivity ratio, with the goal of improving upon the 91 nM ALR2 potency while maintaining or enhancing the selectivity window .

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